
3'-Hydroxyflavanone
説明
3’-Hydroxyflavanone , also known as 3-hydroxyflavanone , belongs to the flavonoid class of compounds. Flavonoids are polyphenolic molecules found in various plant-based foods, including fruits, vegetables, and cereals. They exhibit diverse structures and play essential roles in plant defense, signaling, and human health .
Synthesis Analysis
The biosynthesis of 3’-hydroxyflavanone occurs via the flavonoid pathway. The key enzyme involved is flavanone 3-hydroxylase (F3H) . F3H catalyzes the hydroxylation of naringenin, resulting in the formation of dihydrokaempferol, a precursor for anthocyanins. Citrus fruits, such as Satsuma mandarin, Ponkan mandarin, and blood orange ‘Moro,’ are rich sources of flavonoids, including 3’-hydroxyflavanone .
Molecular Structure Analysis
The molecular structure of 3’-hydroxyflavanone consists of a 3-hydroxy-2,3-dihydro-2-phenylchromen-4-one backbone . It shares similarities with other flavonoids, such as taxifolin (dihydroquercetin), aromadedrin (dihydrokaempferol), and engeletin (dihydrokaempferol-3-rhamnoside) .
Chemical Reactions Analysis
3’-Hydroxyflavanone participates in various chemical reactions within the flavonoid biosynthetic pathway. Notably, it serves as a precursor for anthocyanins, contributing to the vibrant colors observed in certain fruits and flowers. Its hydroxylation by F3H is a critical step in this process .
科学的研究の応用
Fluorescence Probing
3’-Hydroxyflavanone is utilized as a fluorescence probe due to its two distinct fluorescence bands: the normal form and the tautomer form. Its performance in water is enhanced through supramolecular chemistry, which is crucial for biological imaging and diagnostics .
Supramolecular Chemistry
The compound forms complexes with cyclodextrin and octa acid, which are studied for their potential to improve the fluorescence intensity of 3’-Hydroxyflavanone in aqueous solutions. This has implications for drug delivery and molecular recognition .
Anthocyanin Accumulation
In the field of plant biology, 3’-Hydroxyflavanone plays a role in the biosynthesis of anthocyanins, which are pigments responsible for the red, purple, and blue colors in plants. It’s a key component in understanding the regulation of these pigments in various fruits like citrus .
Pharmacological Properties
Flavonoids, including 3’-Hydroxyflavanone, are known for their pharmacological properties. They act as antioxidants, anti-inflammatory agents, and have potential therapeutic effects against a range of diseases .
Molecular Interactions with DNA
Research on monohydroxy flavanones, including 3’-Hydroxyflavanone, has shown that they interact with DNA. This is significant for understanding the compound’s role in gene expression and its potential as an anti-cancer agent .
Optoelectronic and Magnetic Functional Materials
The compound’s properties are being explored in the development of optoelectronic and magnetic functional materials. This research could lead to advancements in the fields of electronics and materials science .
作用機序
Target of Action
3’-Hydroxyflavanone (3’-HF) is a type of flavonoid that primarily targets the cell cycle progression and apoptosis in cells . It interacts with key proteins such as p53 and p21 , and affects the level of cyclin D1 . These proteins play crucial roles in regulating cell cycle progression and apoptosis, which are essential processes for cell growth and death .
Mode of Action
3’-HF interacts with its targets by modulating their levels. It increases the levels of p53 and p21, proteins that inhibit cell cycle progression and promote apoptosis . Conversely, it decreases the level of cyclin D1, a protein that promotes cell cycle progression . Through these interactions, 3’-HF induces a reduction in cell proliferation and triggers apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by 3’-HF is the flavonoid biosynthetic pathway . In this pathway, 3’-HF is a key enzyme that catalyzes the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins . Anthocyanins are a type of flavonoid that have various biological properties, including antioxidant and anti-inflammatory activities .
Pharmacokinetics
Information on the pharmacokinetics of 3’-HF, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It’s known that 3’-hf is almost insoluble in water, which could affect its bioavailability . Encapsulation in cyclodextrin cavities can increase its aqueous solubility and potentially improve its bioavailability .
Result of Action
The molecular effect of 3’-HF action is the deregulation of cell cycle progression, leading to a reduction in cell proliferation . On a cellular level, 3’-HF triggers apoptosis, a process of programmed cell death . This apoptosis is accompanied by poly (ADP-ribose) polymerase cleavage, a hallmark of apoptosis .
Action Environment
The action of 3’-HF can be influenced by environmental factors. For instance, the hydrophobic microenvironment can promote the excited-state intramolecular proton transfer (ESIPT) process of 3’-HF derivatives, which can be regulated by solvents, the existence of metal ions, proteins rich with α-helix structures, or advanced DNA structures . This suggests that the cellular environment can significantly influence the action, efficacy, and stability of 3’-HF.
特性
IUPAC Name |
2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSPTYZZNUXJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393419, DTXSID1022344 | |
| Record name | 3'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Hydroxy flavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxyflavanone | |
CAS RN |
92496-65-6 | |
| Record name | 3′-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92496-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092496656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O4MY88W2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



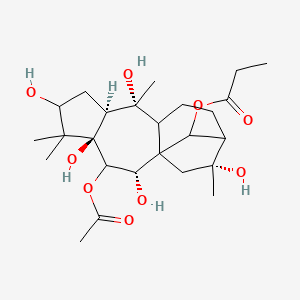
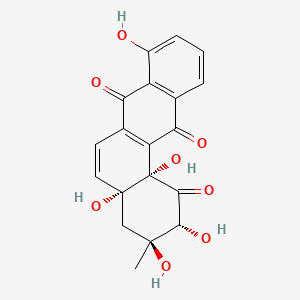

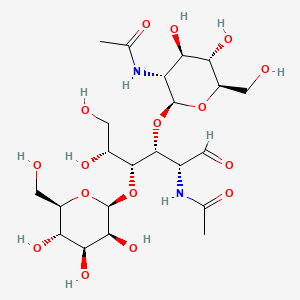
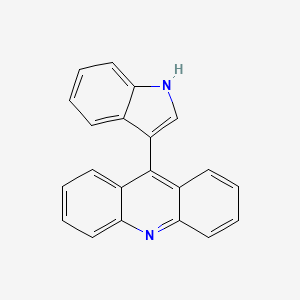
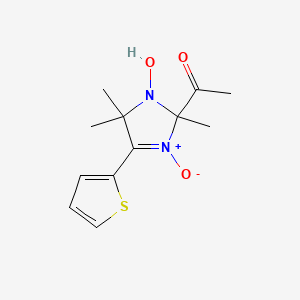
![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)


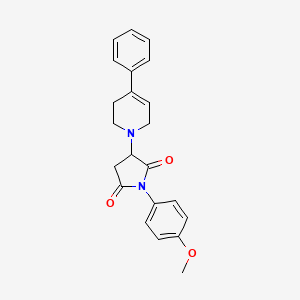
![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)